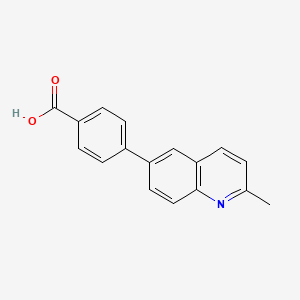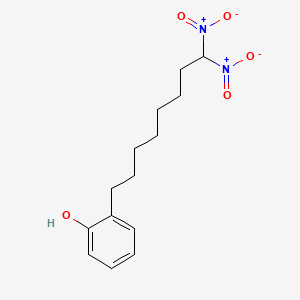![molecular formula C50H44N2 B13821704 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is an organic compound known for its unique photophysical properties. It is often used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solid-state lasers .
Vorbereitungsmethoden
The synthesis of 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene typically involves a multi-step process. One common method is the Horner-Wadsworth-Emmons reaction, which involves the reaction of a phosphonate ester with an aldehyde under basic conditions to form the desired vinylbenzene derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is a key component in the manufacture of OLEDs and organic solid-state lasers, where it serves as an efficient light-emitting material
Wirkmechanismus
The mechanism by which 1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene exerts its effects is primarily through its interaction with light. When exposed to light, the compound undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs and lasers, where the compound acts as a light-emitting layer .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene is unique due to its high photoluminescence efficiency and stability. Similar compounds include:
1,4-Bis[4-(di-p-tolylamino)styryl]benzene: This compound has similar photophysical properties but may differ in terms of stability and efficiency.
4,4’-((1E,1’E)-1,4-phenylenebis(ethene-2,1-diyl))bis(N,N-di-p-tolylaniline): Another related compound with comparable applications in organic electronics
These comparisons highlight the unique advantages of this compound in terms of its efficiency and stability in various applications.
Eigenschaften
Molekularformel |
C50H44N2 |
|---|---|
Molekulargewicht |
672.9 g/mol |
IUPAC-Name |
3-methyl-N-[4-[(E)-2-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C50H44N2/c1-37-8-26-45(27-9-37)51(46-28-10-38(2)11-29-46)48-32-22-43(23-33-48)20-18-41-14-16-42(17-15-41)19-21-44-24-34-49(35-25-44)52(47-30-12-39(3)13-31-47)50-7-5-6-40(4)36-50/h5-36H,1-4H3/b20-18+,21-19+ |
InChI-Schlüssel |
PSMFVGWGLXBEOA-FRCMOREXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=CC(=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


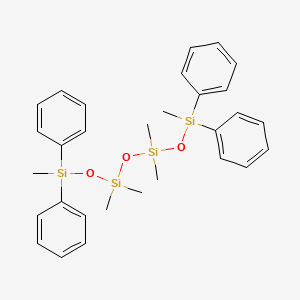
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
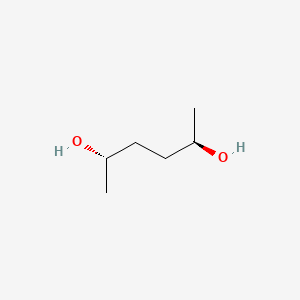
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
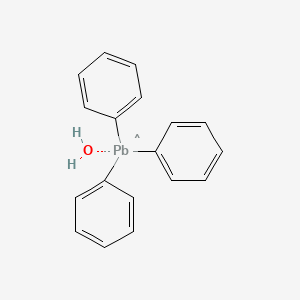
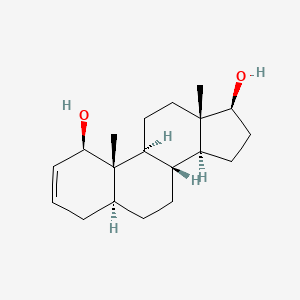
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
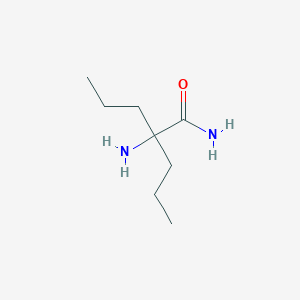
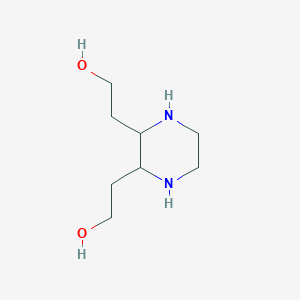

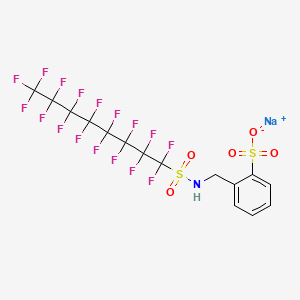
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
